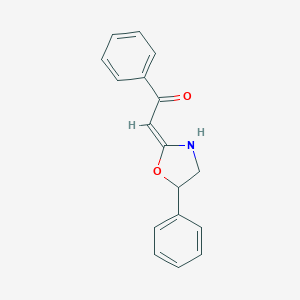
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, also known as PPOE, is a chemical compound that has gained significant attention in the scientific research community. PPOE is a ketone derivative that is commonly used in various research studies due to its unique chemical properties.
作用机制
The mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is not fully understood. However, it is believed that 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have various biochemical and physiological effects. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a reduction in inflammation. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
实验室实验的优点和局限性
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has several advantages and limitations for lab experiments. One of the main advantages of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its versatility. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively easy to synthesize, and it can be produced in high yields. However, one of the main limitations of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its potential toxicity. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to be toxic in certain cell lines, and caution should be taken when handling this compound.
未来方向
There are several future directions for the research of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. One potential future direction is the development of novel anti-inflammatory agents based on the structure of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Additionally, further research is needed to fully understand the mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Furthermore, the potential use of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone as an anti-cancer and anti-viral agent should be further explored. Finally, the potential toxicity of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone should be further investigated to ensure its safe use in scientific research.
合成方法
The synthesis of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone involves the reaction of 2-phenylacetyl chloride with 5-phenyl-2-oxazolidinone in the presence of a base. The reaction results in the formation of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, which can be purified through recrystallization. The synthesis method of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively straightforward, and the compound can be produced in high yields.
科学研究应用
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been extensively used in scientific research due to its unique chemical properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is a versatile compound that can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been used as a starting material in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
属性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
(2E)-1-phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NO2/c19-15(13-7-3-1-4-8-13)11-17-18-12-16(20-17)14-9-5-2-6-10-14/h1-11,16,18H,12H2/b17-11+ |
InChI 键 |
QBJDSMZBPABJSC-GZTJUZNOSA-N |
手性 SMILES |
C1C(O/C(=C/C(=O)C2=CC=CC=C2)/N1)C3=CC=CC=C3 |
SMILES |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
规范 SMILES |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)






![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)